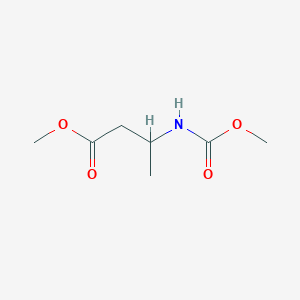
Methyl 3-(methoxycarbonylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methoxycarbonylamino)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Methyl 3-(methoxycarbonylamino)butanoate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as an intermediate in the production of bioactive molecules, particularly those targeting specific enzymes or receptors.
- Case Study : Research has demonstrated its effectiveness as a precursor for developing inhibitors of certain proteases, which are crucial in treating viral infections. For instance, compounds derived from this ester have shown promising results in inhibiting retroviral proteases, leading to potential therapeutic applications against HIV and other viruses .
Organic Synthesis
This compound is frequently employed in organic synthesis due to its reactivity and ability to undergo various transformations.
- Synthesis Pathways : It can be transformed into amines or other functional groups through hydrolysis or reduction reactions. These transformations are essential for creating more complex organic molecules used in pharmaceuticals and agrochemicals.
-
Example Reaction :
- Hydrolysis : this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine, which are valuable in further synthetic applications.
Agricultural Chemistry
In agricultural chemistry, methyl esters like this compound can function as herbicides or insecticides.
- Research Findings : Studies have indicated that derivatives of this compound exhibit herbicidal activity against specific weed species, making them candidates for developing environmentally friendly agricultural chemicals .
Data Table: Summary of Applications
Propiedades
Número CAS |
116173-72-9 |
|---|---|
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
methyl 3-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C7H13NO4/c1-5(4-6(9)11-2)8-7(10)12-3/h5H,4H2,1-3H3,(H,8,10) |
Clave InChI |
SQEMIAJIDMEGQR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)NC(=O)OC |
SMILES canónico |
CC(CC(=O)OC)NC(=O)OC |
Sinónimos |
Butanoic acid, 3-[(methoxycarbonyl)amino]-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















